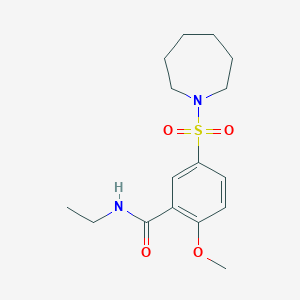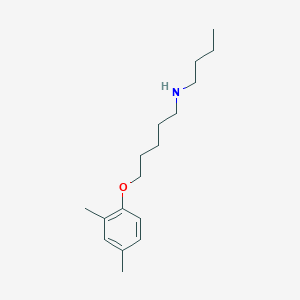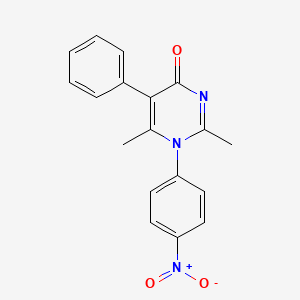
1-(2-amino-5-butyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-amino-5-butyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as AD4 or diazirene thiol and is a photoactivatable crosslinker that can be used to study protein-protein interactions, protein-DNA interactions, and other biomolecular interactions.
Mécanisme D'action
The mechanism of action of AD4 involves the formation of a covalent bond between the interacting molecules. Upon exposure to UV light, the diazirene group in AD4 undergoes a photochemical reaction to form a highly reactive carbene intermediate. This intermediate then reacts with nearby amino acid residues in the protein or DNA to form a covalent bond.
Biochemical and Physiological Effects:
AD4 can have a range of biochemical and physiological effects depending on the specific application. In protein-protein interactions, AD4 can be used to study the structure and function of protein complexes, as well as the dynamics of protein interactions. In protein-DNA interactions, AD4 can be used to study DNA-binding proteins and their interactions with DNA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of AD4 is its photoactivatable nature, which allows for precise control over the timing and location of crosslinking events. This makes it an ideal tool for studying dynamic biomolecular interactions. However, one limitation of AD4 is its potential for non-specific crosslinking, which can lead to false-positive results. Careful experimental design and optimization is necessary to minimize this effect.
Orientations Futures
There are several potential future directions for research involving AD4. One area of interest is the development of more specific and selective crosslinkers based on the diazirene thiol scaffold. Another area of interest is the application of AD4 in live-cell imaging studies to study biomolecular interactions in real-time. Additionally, there is potential for the use of AD4 in the development of new therapeutics targeting protein-protein interactions.
Méthodes De Synthèse
The synthesis of AD4 involves the reaction of 2-amino-5-butyl-6-methyl-4-pyrimidinol with thionyl chloride, followed by the reaction of the resulting intermediate with sodium azide. The final step involves the reaction of the azide intermediate with hydrogen sulfide to form the diazirene thiol compound.
Applications De Recherche Scientifique
AD4 has been widely used in scientific research as a crosslinking agent to study protein-protein interactions and protein-DNA interactions. The compound is photoactivatable, meaning that it can be activated by UV light to form a covalent bond between the interacting molecules. This allows researchers to study the structure and function of biomolecules in their natural state.
Propriétés
IUPAC Name |
1-(2-amino-5-butyl-6-methylpyrimidin-4-yl)diaziridine-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5S/c1-3-4-5-7-6(2)12-9(11)13-8(7)15-10(16)14-15/h3-5H2,1-2H3,(H,14,16)(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDQNLQKDTWLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1N2C(=S)N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-butyl-6-methylpyrimidin-4-yl)diaziridine-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B5217238.png)


![1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)
![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)